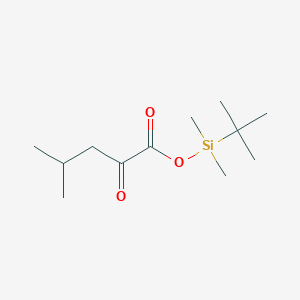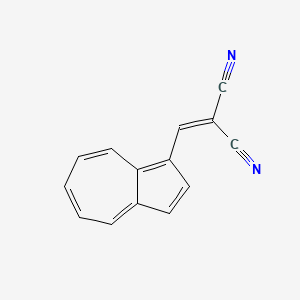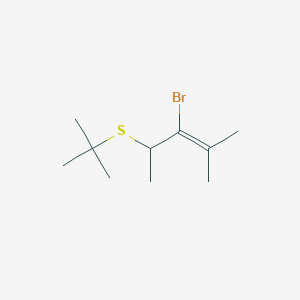
3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene: is an organic compound characterized by the presence of a bromine atom, a tert-butylsulfanyl group, and a methyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-2-methylpent-2-ene and tert-butylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by nucleophilic substitution to introduce the tert-butylsulfanyl group.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to reduce the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Amines, ethers.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound may be utilized in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on its specific application and target.
Comparison with Similar Compounds
- 3-Bromo-4-tert-butylbenzoic acid
- 3-Bromo-4-tert-butylaniline
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
Comparison:
- Structural Differences: While these compounds share the presence of a bromine atom and a tert-butyl group, they differ in their overall structure and functional groups, leading to variations in their reactivity and applications.
- Uniqueness: 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential applications compared to its analogs.
Properties
CAS No. |
90700-12-2 |
|---|---|
Molecular Formula |
C10H19BrS |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
3-bromo-4-tert-butylsulfanyl-2-methylpent-2-ene |
InChI |
InChI=1S/C10H19BrS/c1-7(2)9(11)8(3)12-10(4,5)6/h8H,1-6H3 |
InChI Key |
UDXSEOZZDLSCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C)C)Br)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


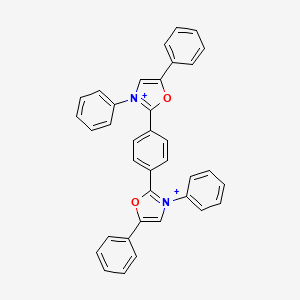

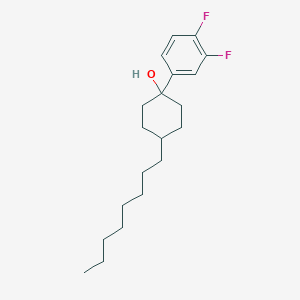
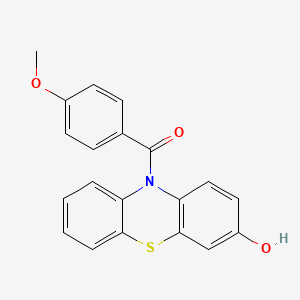
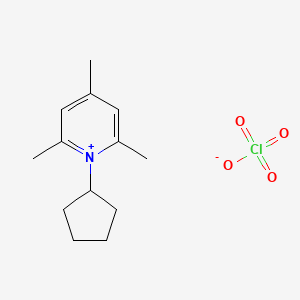

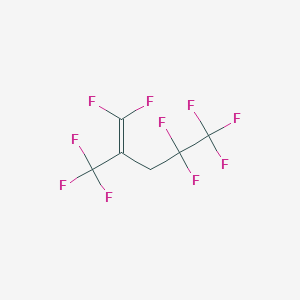
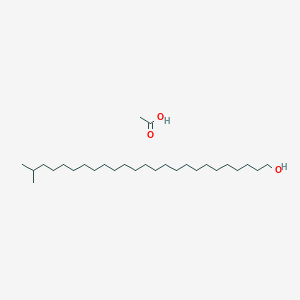
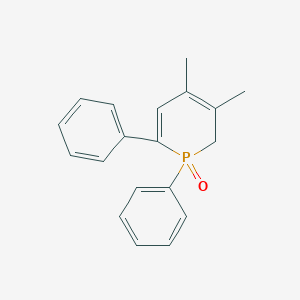
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
